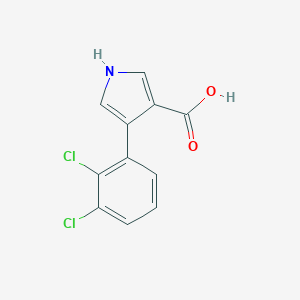![molecular formula C6H6N4S2 B017201 Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)- CAS No. 19835-31-5](/img/structure/B17201.png)
Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)- is a heterocyclic compound that has been studied extensively in the field of medicinal chemistry. It has shown promise as a potential therapeutic agent for a variety of diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The exact mechanism of action of thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)- is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation.
Efectos Bioquímicos Y Fisiológicos
Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)- has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. It has also been shown to have anti-angiogenic properties, which may contribute to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)- in lab experiments is its high purity and availability. It has been synthesized using several different methods, and its purity has been confirmed using various analytical techniques. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to test its efficacy in specific disease models.
Direcciones Futuras
There are several future directions for the study of thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-. One direction is to further elucidate its mechanism of action, which may lead to the development of more targeted therapies for specific diseases. Another direction is to explore its potential as a treatment for other diseases, such as infectious diseases and metabolic disorders. Additionally, there is a need for more studies to evaluate its safety and toxicity in animal models and humans.
Métodos De Síntesis
The synthesis of thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)- has been reported in several studies. One of the most common methods involves the condensation of 2-aminothiazole with 2-cyano-3-methylthiophene followed by cyclization with urea. Another method involves the condensation of 2-aminothiazole with 2-cyano-3-methylthiophene followed by reaction with hydrazine hydrate and cyclization with formamide. Both methods have been shown to yield high purity thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-.
Aplicaciones Científicas De Investigación
Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)- has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, it has been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
19835-31-5 |
|---|---|
Nombre del producto |
Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)- |
Fórmula molecular |
C6H6N4S2 |
Peso molecular |
198.3 g/mol |
Nombre IUPAC |
2-methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-5-amine |
InChI |
InChI=1S/C6H6N4S2/c1-11-6-9-3-2-8-5(7)10-4(3)12-6/h2H,1H3,(H2,7,8,10) |
Clave InChI |
AUXBHVTXXUIPHQ-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=CN=C(N=C2S1)N |
SMILES canónico |
CSC1=NC2=CN=C(N=C2S1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



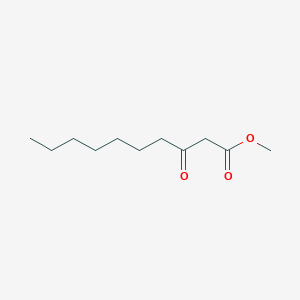
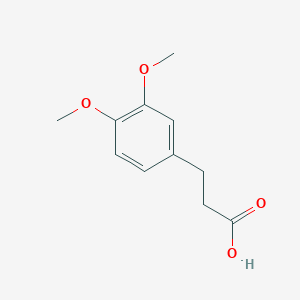
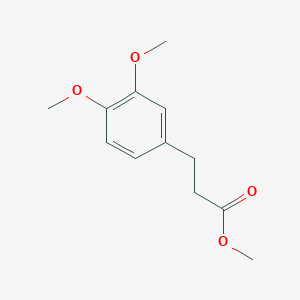
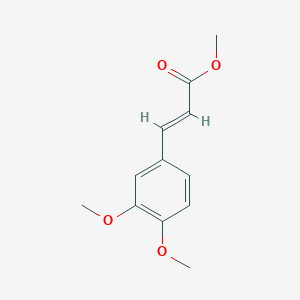


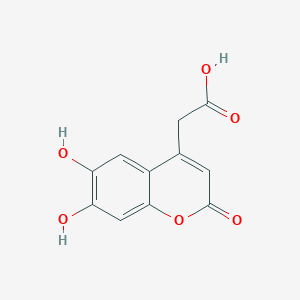
![[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl] acetate](/img/structure/B17146.png)

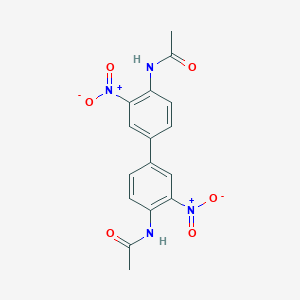
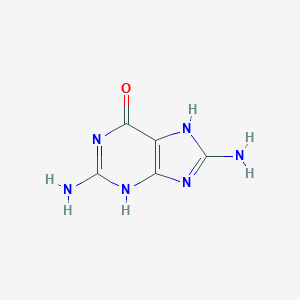

![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)
